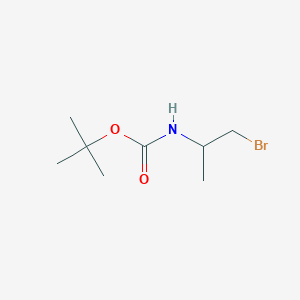

Tert-butyl (1-bromopropan-2-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-bromopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOODTHBNJYOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391026-59-7 | |

| Record name | tert-butyl N-(1-bromopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of tert-Butyl (1-bromopropan-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (1-bromopropan-2-yl)carbamate, a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1][2][3] The document delves into the prevalent synthetic strategies, with a primary focus on the conversion of the corresponding protected amino alcohol. A detailed experimental protocol, a thorough examination of the reaction mechanism, and critical insights into process optimization are presented. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis of this important intermediate.

Introduction: The Significance of this compound

This compound is a key intermediate in organic synthesis, particularly in the construction of complex chiral molecules.[1][3] The presence of the bromine atom provides a reactive handle for nucleophilic substitution, while the tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions.[1][3] This combination of features makes it an invaluable precursor for the synthesis of a wide range of biologically active compounds and active pharmaceutical ingredients (APIs). The Boc group's stability and its facile removal under mild acidic conditions further enhance its utility in multi-step synthetic sequences.[3]

The stereochemistry at the C2 position is often crucial for the biological activity of the final target molecule.[4] Therefore, stereocontrolled synthetic routes to enantiomerically pure forms of this compound are of paramount importance. This guide will focus on a common and effective method for achieving this.

Synthetic Strategy: From Protected Amino Alcohols to Alkyl Bromides

A robust and widely employed strategy for the synthesis of this compound involves a two-step sequence starting from a readily available chiral amino alcohol:

-

Boc Protection: The synthesis commences with the protection of the amino group of a chiral 2-aminopropan-1-ol (alaninol) derivative with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis.[5]

-

Bromination: The resulting N-Boc protected amino alcohol is then subjected to a bromination reaction to convert the primary alcohol into the corresponding bromide.

This approach allows for the preservation of the stereocenter at the C2 position. The choice of the starting alaninol, either (S)-2-aminopropan-1-ol or (R)-2-aminopropan-1-ol, dictates the stereochemistry of the final product.[6][7]

Step 1: Boc Protection of 2-Aminopropan-1-ol

The protection of the amino group of 2-aminopropan-1-ol is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[5][8]

Reaction:

(S)-2-Aminopropan-1-ol + (Boc)₂O → (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate

This reaction is generally high-yielding and proceeds under mild conditions.[8]

Step 2: Bromination via the Appel Reaction

The conversion of the primary alcohol in tert-butyl (1-hydroxypropan-2-yl)carbamate to the corresponding bromide is efficiently accomplished using the Appel reaction.[9][10][11] The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to achieve the transformation under mild and neutral conditions.[10][12]

Reaction:

(S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate + PPh₃ + CBr₄ → (S)-tert-Butyl (1-bromopropan-2-yl)carbamate + Ph₃PO + CHBr₃

A key advantage of the Appel reaction is that it proceeds with inversion of configuration at the reacting carbon center via an Sₙ2 mechanism.[10][11][13] However, for a primary alcohol, which is the case here, there is no stereocenter at the site of reaction, so the stereochemistry at the adjacent C2 position is preserved.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of (S)-tert-butyl (1-bromopropan-2-yl)carbamate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate | 175.23 | 1.0 g | 5.71 mmol | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 1.79 g | 6.85 mmol | 1.2 |

| Carbon tetrabromide (CBr₄) | 331.63 | 2.27 g | 6.85 mmol | 1.2 |

| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - | - |

Reaction Procedure

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 g, 5.71 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (10 mL).

-

Add triphenylphosphine (1.79 g, 6.85 mmol) to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve carbon tetrabromide (2.27 g, 6.85 mmol) in anhydrous dichloromethane (10 mL).

-

Add the CBr₄ solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture will contain the desired product and triphenylphosphine oxide as a byproduct.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure (S)-tert-butyl (1-bromopropan-2-yl)carbamate.

Reaction Mechanism: A Closer Look at the Appel Reaction

The Appel reaction is a reliable method for converting alcohols to alkyl halides.[9][11] The driving force for this reaction is the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct. The mechanism involves several key steps:

Caption: Mechanism of the Appel Reaction for Bromination.

Step-by-step Mechanistic Elucidation:

-

Activation of Triphenylphosphine: The reaction initiates with the attack of the nucleophilic triphenylphosphine on one of the bromine atoms of carbon tetrabromide.[12][14] This results in the formation of a phosphonium salt, [Ph₃P-Br]⁺, and the tribromomethanide anion, CBr₃⁻.

-

Alkoxide Formation: The tribromomethanide anion is a strong enough base to deprotonate the alcohol, forming an alkoxide and bromoform (CHBr₃).[12]

-

Oxyphosphonium Salt Formation: The resulting alkoxide acts as a nucleophile and attacks the electrophilic phosphorus atom of the [Ph₃P-Br]⁺ salt.[11][14] This step forms a key intermediate, an alkoxyphosphonium salt, [R-O-PPh₃]⁺.

-

Sₙ2 Displacement: The bromide ion, now a good nucleophile, performs a backside attack on the carbon atom attached to the oxygen of the alkoxyphosphonium group.[10] This is a classic Sₙ2 displacement, where the triphenylphosphine oxide group acts as an excellent leaving group. This step leads to the formation of the desired alkyl bromide and the thermodynamically stable triphenylphosphine oxide.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The Appel reaction is sensitive to moisture. Water can react with the phosphonium intermediates, leading to the formation of triphenylphosphine oxide and HBr, which can cause side reactions and reduce the yield of the desired product. Therefore, the use of anhydrous solvents and flame-dried glassware is crucial.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon prevents the oxidation of triphenylphosphine and other potential side reactions with atmospheric oxygen and moisture.

-

Stoichiometry: A slight excess of triphenylphosphine and carbon tetrabromide (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting alcohol.[12]

-

Temperature Control: The initial part of the reaction is typically carried out at 0 °C to control the exothermic reaction between triphenylphosphine and carbon tetrabromide.[14][15] Allowing the reaction to slowly warm to room temperature provides sufficient energy for the reaction to go to completion.

-

Purification: The major byproduct of the reaction is triphenylphosphine oxide. While sometimes it can be precipitated and removed by filtration, column chromatography is often necessary to obtain a highly pure product.

Trustworthiness and Self-Validation

The protocol described is a well-established and reliable method for the synthesis of primary alkyl bromides from alcohols. The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The formation of the triphenylphosphine oxide byproduct, often visible as a white precipitate, serves as a visual indicator that the reaction is proceeding. The final product can be thoroughly characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.[16][17]

Conclusion

The synthesis of this compound is a critical process for the advancement of various research and development endeavors in the pharmaceutical and chemical industries. The two-step sequence involving Boc protection of the corresponding amino alcohol followed by an Appel reaction for the bromination of the primary alcohol is a highly effective and reliable strategy. A thorough understanding of the reaction mechanism, particularly the nuances of the Appel reaction, is essential for optimizing reaction conditions and achieving high yields of the desired chiral product. The experimental protocol and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable building block.

References

-

Wikipedia. Appel reaction. [Link]

-

Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]

-

Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

-

OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Link]

-

Organic Chemistry Portal. Appel Reaction. [Link]

-

NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

-

Name-Reaction.com. Appel Reaction. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

MySkinRecipes. This compound. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

ResearchGate. Synthesis of carbamate 9 d: (a) tert‐butyl... | Download Scientific Diagram. [Link]

-

National Institutes of Health. Single-Step Enantioselective Synthesis of Mechanically Planar Chiral[10]Rotaxanes Using a Chiral Leaving Group Strategy. [Link]

-

PubMed Central. Enantioselective synthesis of chiral BCPs. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

PubMed Central. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. [Link]

- Google Patents.

-

Universal Biologicals. This compound. [Link]

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

PubMed Central. Emergence of single-molecular chirality from achiral reactants. [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

PubChem. tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. [Link]

- Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. 79069-13-9 Cas No. | (2S)-2-Aminopropan-1-ol, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 7. 106391-86-0 Cas No. | (2R)-2-Aminopropan-1-ol, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Appel reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Appel Reaction [organic-chemistry.org]

- 12. orgosolver.com [orgosolver.com]

- 13. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 14. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

"Tert-butyl (1-bromopropan-2-yl)carbamate" chemical properties and structure

An In-Depth Technical Guide to tert-Butyl (1-bromopropan-2-yl)carbamate for Drug Development Professionals

Introduction: A Versatile Chiral Building Block

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates two key features that make it a valuable synthetic intermediate: a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions, and a secondary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This combination allows for the controlled, sequential introduction of a chiral 2-aminopropyl moiety into complex molecular architectures. As a non-commercially available starting material, its utility lies in its role as a custom-synthesized building block for constructing active pharmaceutical ingredients (APIs), particularly where precise stereochemistry and a flexible linking group are required. This guide provides a comprehensive overview of its chemical properties, a robust synthetic pathway, and its strategic application in the context of drug discovery.

Molecular Structure and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These characteristics are foundational for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-(1-bromopropan-2-yl)carbamate | |

| CAS Number | 1391026-59-7 | |

| Molecular Formula | C₈H₁₆BrNO₂ | [1] |

| Molecular Weight | 238.12 g/mol | [1] |

| Physical Form | Solid | |

| Typical Purity | ≥97% | |

| Storage Conditions | Store in freezer, under -20°C, sealed in a dry environment | |

| SMILES | O=C(OC(C)(C)C)NC(C)CBr | [2] |

| InChI Key | OTOODTHBNJYOIV-UHFFFAOYSA-N | [2] |

Predicted Spectroscopic Profile

While experimentally verified spectra are not widely published, the structure of this compound allows for a reliable prediction of its key spectroscopic features. This predicted profile is crucial for reaction monitoring (e.g., via TLC and NMR) and final product confirmation.

¹H NMR Spectroscopy

In a solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.5-5.0 | Broad Singlet | 1H | N-H | The carbamate proton signal is typically broad due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent. |

| ~3.8-4.0 | Multiplet | 1H | CH -NHBoc | This methine proton is coupled to the adjacent methyl and bromomethyl groups, resulting in a complex multiplet. |

| ~3.4-3.6 | Multiplet | 2H | CH₂ -Br | These diastereotopic protons of the bromomethyl group are coupled to the adjacent methine proton, appearing as a multiplet. |

| ~1.45 | Singlet | 9H | -C(CH₃ )₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet, a hallmark of the Boc protecting group.[3] |

| ~1.20 | Doublet | 3H | CH₃ -CH | The methyl group protons are coupled to the adjacent methine proton, resulting in a doublet. |

¹³C NMR Spectroscopy

The carbon spectrum provides complementary information for structural verification.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~155.0 | C =O (Carbamate) | The carbonyl carbon of the carbamate group appears in the typical downfield region. |

| ~80.0 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~50.0 | C H-NHBoc | The methine carbon attached to the nitrogen. |

| ~35-40 | C H₂-Br | The carbon bearing the bromine atom is shifted downfield due to the halogen's electronegativity. |

| ~28.5 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

| ~18.0 | C H₃-CH | The terminal methyl carbon. |

Infrared (IR) Spectroscopy

Key vibrational modes confirm the presence of the principal functional groups.

| Frequency (cm⁻¹) | Assignment | Rationale |

| ~3300-3400 | N-H Stretch | A moderate, sharp peak characteristic of the N-H bond in the carbamate. |

| ~2850-3000 | C-H Stretch | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~1680-1710 | C=O Stretch (Carbamate) | A strong, sharp absorption band indicative of the carbamate carbonyl group. |

| ~1160-1250 | C-O Stretch | Stretching vibrations from the C-O bonds of the carbamate group. |

| ~600-700 | C-Br Stretch | A peak in the fingerprint region corresponding to the carbon-bromine bond. |

Synthesis and Purification Workflow

A logical and efficient synthesis of this compound starts from the readily available chiral precursor, (S)- or (R)-alaninol, which is first protected with a Boc group and then subjected to bromination. This two-step approach is robust and avoids handling of the more hazardous 1-bromo-2-aminopropane.

Caption: Proposed two-step synthesis of the target compound from N-Alaninol.

Detailed Experimental Protocol: Bromination of N-Boc-Alaninol

This protocol describes the conversion of the primary alcohol in tert-butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-alaninol) to the target primary bromide using phosphorus tribromide (PBr₃). This method is effective for converting primary alcohols to alkyl bromides with minimal side reactions when conditions are controlled.[4]

Materials:

-

tert-Butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq)

-

Phosphorus tribromide (PBr₃, 0.4 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is critical to moderate the exothermic reaction between PBr₃ and the alcohol, preventing potential side reactions and degradation of the starting material or product.

-

Reagent Addition: Add PBr₃ (0.4 eq, a slight excess relative to the 3:1 stoichiometry) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases. Causality: This step neutralizes any remaining acidic phosphorus species and unreacted PBr₃.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is defined by the orthogonal reactivity of its two functional groups.

Caption: Orthogonal reactivity of the primary bromide and the Boc-protected amine.

-

Primary Bromide Reactivity : The primary carbon-bromine bond is highly susceptible to nucleophilic attack via an Sɴ2 mechanism.[5] This allows for the efficient formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. This reactivity is the cornerstone of its use as a building block, enabling it to be coupled with a wide range of molecular fragments (e.g., phenols, thiols, azides, or carbanions). The reaction proceeds with high efficiency and predictability, which is essential in multi-step syntheses.[4]

-

Boc Group Reactivity : The Boc group is a robust protecting group, stable to basic conditions, hydrogenation, and many nucleophiles.[6] However, it can be cleanly and efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent.[7][8] This deprotection unmasks the secondary amine, which can then be used for subsequent transformations such as peptide coupling, reductive amination, or further alkylation.

Strategic Application in Synthesis

The primary application of this building block is as a chiral linker in the synthesis of complex target molecules. A closely related analog, (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, serves as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes.[9] By analogy, this compound can be envisioned as a precursor for structurally similar APIs where the cyano group is replaced by another functional group introduced via nucleophilic substitution of the bromide. This strategy allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties of a lead compound.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified with the GHS07 pictogram (Warning).

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a freezer at or below -20°C, protected from moisture.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. Available at: [Link]

-

Wonder Chemical. This compound 1391026-59-7. Available at: [Link]

-

Molekula. This compound | 1391026-59-7. Available at: [Link]

-

Lumen Learning. Organic Chemistry 1: An open textbook - Appendix 1: Summary of Part 1 reactions used for synthesis. Available at: [Link]

-

Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. Available at: [Link]

- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.

-

Supporting Information. Characterization Data of Products. Available at: [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link]

-

Reagentia. N-BOC-1-BROMO-2-METHYL-2-PROPANAMINE. Available at: [Link]

-

YouTube. Radical Bromination: The Primary Alkane Reaction (Theory & Practice). Available at: [Link]

Sources

- 1. This compound 1391026-59-7 C8H16BrNO2 238.12 g/mol-Products Wonder [wonder-chem.com]

- 2. 1391026-59-7 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 4. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to tert-Butyl (1-bromopropan-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Chiral Building Block

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This pursuit heavily relies on the availability of versatile and well-characterized chiral building blocks. tert-Butyl (1-bromopropan-2-yl)carbamate has emerged as a significant intermediate, offering a strategic entry point for the synthesis of complex molecular architectures, particularly those bearing chiral amine functionalities. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this valuable compound, from its fundamental physicochemical properties to its synthesis and critical applications in the pharmaceutical sciences. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.

Core Physicochemical & Safety Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective utilization in synthesis. Herein, we present the key identifiers and physicochemical data for this compound, alongside essential safety information.

| Property | Value |

| CAS Number | 1391026-59-7[1] |

| Molecular Formula | C₈H₁₆BrNO₂ |

| Molecular Weight | 238.12 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Storage Conditions | Store at -20°C, sealed under dry conditions |

Safety Profile:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

Note: This information is for guidance and should be supplemented with a thorough review of the material safety data sheet (MSDS) before handling.

Synthetic Methodology: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available and chiral (S)-2-aminopropan-1-ol. This pathway involves the protection of the amine functionality followed by the conversion of the primary alcohol to a bromide.

Sources

Spectroscopic Data of Tert-butyl (1-bromopropan-2-yl)carbamate: A Technical Guide

Introduction

Tert-butyl (1-bromopropan-2-yl)carbamate, with the molecular formula C₈H₁₆BrNO₂ and a molecular weight of 238.12 g/mol , is a carbamate derivative containing a chiral center. The tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Spectroscopic analysis is crucial for verifying the structure and purity of this compound after synthesis. This guide will detail the expected spectral features and provide standardized protocols for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of similar structures, the following ¹H and ¹³C NMR data are predicted for this compound.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Chemical Shift (ppm, Predicted) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |

| ~4.5 - 4.8 | Broad Singlet | 1H | NH | The proton attached to the nitrogen is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group. |

| ~3.8 - 4.0 | Multiplet | 1H | CH -NH | This methine proton is coupled to the adjacent methyl and methylene protons, resulting in a complex multiplet. Its position is downfield due to the deshielding effects of the adjacent nitrogen and bromine atoms. |

| ~3.4 - 3.6 | Multiplet | 2H | CH₂ -Br | These methylene protons are diastereotopic and will appear as a multiplet. The adjacent bromine atom strongly deshields these protons, shifting them significantly downfield. |

| ~1.45 | Singlet | 9H | C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic sharp singlet. |

| ~1.25 | Doublet | 3H | CH-CH₃ | The methyl protons are coupled to the adjacent methine proton, resulting in a doublet. |

Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 400 MHz.

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (ppm, Predicted) | Assignment | Causality Behind the Prediction |

| ~155.0 | C =O (carbamate) | The carbonyl carbon of the carbamate group is highly deshielded and appears at a characteristic downfield chemical shift. |

| ~80.0 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| ~50.0 | C H-NH | The methine carbon is deshielded by the attached nitrogen atom. |

| ~35.0 | C H₂-Br | The methylene carbon is deshielded by the electronegative bromine atom. |

| ~28.5 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group show a characteristic signal in this region. |

| ~18.0 | CH-C H₃ | The terminal methyl carbon is the most upfield signal in the spectrum. |

Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 100 MHz.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the solvent peak at 77.16 ppm.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.

Predicted IR Spectroscopic Data

| Frequency (cm⁻¹, Predicted) | Intensity | Assignment | Causality Behind the Prediction |

| ~3350 | Medium | N-H Stretch | The N-H stretching vibration of the carbamate group typically appears in this region. The band is expected to be of medium intensity and somewhat broad. |

| ~2980, 2930 | Medium-Strong | C-H Stretch (Aliphatic) | These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| ~1680-1720 | Strong | C=O Stretch (Carbamate) | The carbonyl group of the carbamate is a strong IR absorber and is expected to show a prominent peak in this region. The exact position can be influenced by hydrogen bonding. |

| ~1520 | Medium | N-H Bend | The N-H bending vibration is another characteristic absorption for secondary amides and carbamates. |

| ~1170 | Strong | C-O Stretch | The C-O stretching vibration of the carbamate ester linkage is expected to be a strong band. |

| ~650 | Medium | C-Br Stretch | The carbon-bromine stretching vibration typically appears in the fingerprint region of the IR spectrum. |

Note: Representative data based on characteristic functional group frequencies.

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Obtain a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable method. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for bromine-containing fragments.

| m/z (Predicted) | Ion | Comments |

| 238.0, 240.0 | [M+H]⁺ | Molecular ion peak with the characteristic M and M+2 isotopic pattern for a single bromine atom. |

| 182.0, 184.0 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. The isotopic pattern for bromine is retained. |

| 159.9 | [M+H - C₄H₉O₂]⁺ | Fragment corresponding to the bromopropan-2-aminium ion. |

| 138.0 | [M+H - Br]⁺ | Loss of a bromine radical. |

| 57.1 | [C₄H₉]⁺ | Fragment corresponding to the tert-butyl cation. |

Note: Predicted data for ESI-MS. M = C₈H₁₆BrNO₂ (Molecular Weight: 238.12 g/mol ).

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

-

Analysis: Identify the molecular ion peak ([M+H]⁺) and other relevant fragments, paying close attention to the isotopic pattern of bromine.

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound, along with standardized protocols for their acquisition. While based on sound scientific principles and data from analogous compounds, experimental verification is recommended for definitive structural confirmation and purity assessment. The information presented herein serves as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical intermediate.

References

A Technical Guide to Tert-butyl (1-bromopropan-2-yl)carbamate and Its Analogs: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of tert-butyl (1-bromopropan-2-yl)carbamate, a chiral bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. We delve into its physicochemical properties, spectroscopic profile, and detailed synthetic methodologies, emphasizing the mechanistic rationale behind procedural choices. Furthermore, this guide presents a comparative analysis of its key analogs, including the hydroxyl and cyano derivatives, which serve as critical intermediates in the development of novel therapeutics. A central focus is placed on the application of these building blocks in the synthesis of bioactive molecules, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to enable the effective use of these versatile chemical entities.

The Strategic Importance of Protected Chiral Amines in Synthesis

The Carbamate Motif: A Cornerstone of Medicinal Chemistry

The carbamate group is a recurring structural motif in a vast array of approved therapeutic agents.[1][2] Its prevalence stems from a unique combination of chemical and physical properties. Carbamates act as stable, non-basic mimics of the peptide bond, enhancing proteolytic stability and the ability to penetrate cell membranes.[1] The tert-butoxycarbonyl (Boc) group, in particular, is one of the most widely used amine protecting groups in organic synthesis. Its stability under a wide range of nucleophilic and basic conditions, coupled with its clean, acid-labile deprotection, makes it an ideal choice for multi-step synthetic campaigns.[2] By modulating the substituents on the carbamate's termini, chemists can fine-tune pharmacokinetic properties and improve the stability of parent molecules.[1]

The Chiral 2-Aminopropyl Halide Scaffold: A Versatile Building Block

Molecules incorporating a chiral center are fundamental to drug design, as the stereochemistry of a drug often dictates its efficacy and interaction with biological targets like enzymes and receptors.[3][4][5] The 2-aminopropyl halide scaffold, particularly when N-protected, represents a powerful and versatile chiral building block. It offers two distinct points for chemical modification: a protected amine that can be deprotected and coupled, and a reactive halide that serves as an electrophilic site for nucleophilic substitution. This bifunctionality allows for the stereospecific introduction of the 1-amino-2-propyl moiety into complex molecular architectures.

This compound is a prime example of this scaffold. Its structure combines the robust Boc protecting group with a primary bromide, which is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. The chirality at the C-2 position is critical, as biological systems are inherently chiral and often exhibit stereospecific recognition.[3]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is essential for its effective use and characterization.

Core Properties of this compound

The following table summarizes the key physicochemical data for the target compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆BrNO₂ | [6] |

| Molecular Weight | 238.12 g/mol | N/A |

| CAS Number | 1391026-59-7 | [6] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [6] |

| InChI Key | OTOODTHBNJYOIV-UHFFFAOYSA-N | [6] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C | [6] |

Spectroscopic Characterization Profile

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the tert-butyl protons (~1.45 ppm, 9H), a doublet for the methyl protons (~1.20 ppm, 3H), a multiplet for the C2-proton (~3.9-4.1 ppm, 1H), and two diastereotopic protons for the CH₂Br group appearing as a multiplet or two separate signals (~3.4-3.6 ppm, 2H). A broad singlet for the N-H proton (~4.8-5.2 ppm, 1H) is also expected.

-

¹³C NMR (100 MHz, CDCl₃): Key signals would be observed for the tert-butyl carbons (quaternary ~80 ppm, methyls ~28 ppm), the primary CH₂Br carbon (~35-40 ppm), the chiral CH carbon (~50 ppm), the methyl carbon (~18-20 ppm), and the carbonyl carbon of the carbamate (~155 ppm).

-

FTIR (ATR): Characteristic absorption bands would confirm the presence of key functional groups: N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), a strong C=O stretching for the carbamate (~1680-1700 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).

-

Mass Spectrometry (ESI-MS): In positive ion mode, the expected molecular ion peaks would correspond to adducts such as [M+H]⁺ and [M+Na]⁺. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for ⁷⁹Br and ⁸¹Br) would be a definitive feature.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved from its corresponding chiral alcohol precursor. This section outlines a reliable, two-step synthetic sequence starting from commercially available (S)-Alaninol.

Retrosynthetic Analysis and Strategy

The most logical retrosynthetic disconnection is at the C-Br bond, leading back to the precursor alcohol, tert-butyl (S)-(1-hydroxypropan-2-yl)carbamate.[8] This alcohol is, in turn, readily prepared from (S)-Alaninol via standard Boc-protection of the amine. This strategy is advantageous because it introduces the chiral center early from an inexpensive, enantiopure starting material and involves high-yielding, well-established chemical transformations.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate

This procedure involves the protection of the primary amine of (S)-Alaninol with di-tert-butyl dicarbonate (Boc₂O). The choice of base and solvent is critical for achieving high yield and preventing side reactions.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (S)-Alaninol (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add a non-nucleophilic base such as triethylamine (1.1 eq) dropwise while stirring.

-

Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0°C over 1-2 hours. Causality Note: Slow addition is crucial to control the exotherm of the reaction and to prevent the formation of the di-Boc protected byproduct.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.[9]

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product is often pure enough for the next step. If necessary, purify by silica gel column chromatography.

Step 2: Synthesis of tert-Butyl (S)-(1-bromopropan-2-yl)carbamate

This step converts the primary alcohol to a primary bromide. The Appel reaction (CBr₄/PPh₃) is an excellent choice as it proceeds under mild, neutral conditions, minimizing the risk of side reactions involving the carbamate group.

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl (S)-(1-hydroxypropan-2-yl)carbamate (1.0 eq)[8][10] and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise. Causality Note: Portion-wise addition of PPh₃ is necessary to manage the reaction exotherm. The reaction turns from colorless to yellow/orange upon formation of the reactive bromophosphonium ylide intermediate.

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting alcohol is fully consumed.

-

Workup: Concentrate the reaction mixture in vacuo. The crude residue will contain the product along with triphenylphosphine oxide and bromoform byproducts.

-

Purification: Purify the crude material directly by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure product.

Synthesis and Characterization Workflow

Caption: General experimental workflow for synthesis and analysis.

Key Analogs and Their Comparative Utility

The utility of this compound is amplified when considered alongside its synthetic analogs. The hydroxyl and cyano derivatives are particularly noteworthy.

Hydroxy Analog: The Direct Precursor

Tert-butyl (1-hydroxypropan-2-yl)carbamate is the immediate precursor in the synthesis of the bromo-compound.[8][10] Beyond this role, it can be used in reactions where the hydroxyl group is derivatized to other functionalities, such as tosylates or mesylates, creating alternative electrophiles. It is also a valuable building block in its own right for syntheses requiring a protected chiral amino alcohol.

Cyano Analog: A Gateway to DPP-4 Inhibitors

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is an analog of profound importance in medicinal chemistry.[11] It serves as a key chiral intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of oral hypoglycemic drugs for treating type 2 diabetes.[11] The nitrile group in this analog is a critical part of the pharmacophore that interacts with the active site of the DPP-4 enzyme.[11] A prominent example is its use in the synthesis of Saxagliptin. The synthesis of this cyano analog typically involves the Boc-protection of the corresponding chiral aminonitrile.[9][11]

Comparative Data of Key Analogs

The following table provides a comparative summary of the target compound and its primary analogs.

| Compound Name | Structure | Molecular Formula | Key Role / Application |

| This compound | CC(NC(=O)OC(C)(C)C)CBr | C₈H₁₆BrNO₂ | Versatile chiral alkylating agent; intermediate for complex amine synthesis. |

| tert-Butyl (1-hydroxypropan-2-yl)carbamate | CC(NC(=O)OC(C)(C)C)CO | C₈H₁₇NO₃ | Synthetic precursor to the bromo-analog and other electrophiles (e.g., tosylates). |

| tert-Butyl (1-cyanopropan-2-yl)carbamate | CC(NC(=O)OC(C)(C)C)CCN | C₉H₁₆N₂O₂ | Key intermediate for DPP-4 inhibitors (e.g., Saxagliptin); nitrile acts as a pharmacophore.[11] |

Applications in Drug Discovery and Organic Synthesis

The primary application of these compounds is as chiral building blocks, enabling the efficient and stereocontrolled construction of complex, biologically active molecules.

Case Study: Synthesis of DPP-4 Inhibitors

DPP-4 is an enzyme that deactivates incretin hormones (GLP-1 and GIP), which are responsible for stimulating insulin secretion in response to food intake. By inhibiting DPP-4, drugs like Saxagliptin prolong the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes.

The synthesis of the core of these inhibitors often involves the coupling of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate with another chiral amine or amino acid derivative. The nitrile group is a key warhead that forms a covalent but reversible bond with a serine residue in the DPP-4 active site.

Caption: Mechanism of DPP-4 inhibition in glucose metabolism.

Conclusion and Future Perspectives

This compound and its analogs are not merely synthetic curiosities; they are enabling tools for modern drug discovery. Their value lies in the combination of a robust protecting group, a defined stereocenter, and a reactive functional handle that can be readily transformed. The successful application of the cyano analog in the development of blockbuster drugs for diabetes highlights the immense potential held within this class of chiral building blocks.

Future research will likely focus on expanding the diversity of functional groups installed at the C-1 position, creating novel building blocks for probing different biological targets. Furthermore, the development of more efficient and greener synthetic routes to these compounds will continue to be an area of interest, particularly for large-scale manufacturing processes. A thorough understanding of the synthesis, properties, and applications discussed in this guide is crucial for any scientist aiming to leverage these powerful intermediates in the creation of next-generation therapeutics.

References

-

Title: tert-butyl N-(1-oxopropan-2-yl)carbamate | C8H15NO3 | CID 545705 - PubChem Source: PubChem URL: [Link]

-

Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PubMed Central (PMC) URL: [Link]

-

Title: Chiral amine–imine ligands based on trans-2,5-disubstituted pyrrolidines and their application in the palladium-catalyzed allylic alkylation | Request PDF Source: ResearchGate URL: [Link]

-

Title: [Chemistry] Reaction of tert-butyl pentyl ether with HBr forms 1-bromopentane and compound . Source: YouTube URL: [Link]

-

Title: The Significance of Chirality in Drug Design and Development Source: PubMed Central (PMC) URL: [Link]

-

Title: Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques Source: PubMed URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]

-

Title: Preparation and Chiral Applications of Optically Active Polyamides Source: PubMed URL: [Link]

- Title: Process for the production of tert-butyl N-(2-bromoethyl)

-

Title: tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate Source: PubChem URL: [Link]

-

Title: Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors Source: ChemRxiv URL: [Link]

-

Title: (2-Aminoethyl)carbamic acid tert-butyl ester Source: Organic Syntheses URL: [Link]

-

Title: tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate Source: Pharmaffiliates URL: [Link]

-

Title: tert-butyl N-(prop-2-yn-1-yl)carbamate Source: PubChem URL: [Link]

-

Title: tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent Source: The Royal Society of Chemistry URL: [Link]

-

Title: Special Issue : Novel Chiral Amines and Amides for Catalytic Applications Source: MDPI URL: [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and Chiral Applications of Optically Active Polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 147252-84-4|tert-Butyl (1-hydroxypropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis and Safety of Tert-butyl (1-bromopropan-2-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Growing Significance

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Tert-butyl (1-bromopropan-2-yl)carbamate, a chiral halogenated carbamate, has emerged as a valuable intermediate, particularly in the synthesis of targeted therapeutics. Its utility is notably demonstrated in the development of novel inhibitors for critical signaling pathways implicated in cancer, such as the extracellular signal-regulated kinase (ERK) pathway. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and synthetic applications of this versatile reagent, grounded in established scientific principles and field-proven insights.

Section 1: Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and inherent hazards of a chemical is the bedrock of its safe and effective use in a laboratory setting.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1391026-59-7 | ChemScene SDS[1] |

| Molecular Formula | C₈H₁₆BrNO₂ | Ark Pharma Scientific Limited[2] |

| Molecular Weight | 238.12 g/mol | Ark Pharma Scientific Limited[2] |

| Appearance | Solid | ChemScene SDS[1] |

| Melting Point | No data available | ChemScene SDS[1] |

| Boiling Point | No data available | ChemScene SDS[1] |

| Solubility | No data available | ChemScene SDS[1] |

GHS Hazard Identification and Precautionary Measures

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding signal word is Warning .[1]

Adherence to the following precautionary statements is mandatory to mitigate these risks:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash hands thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P330 | Rinse mouth.[1] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container in accordance with local regulations.[1] |

Section 2: Prudent Handling and Storage Protocols

The following protocols are designed to ensure the safe handling and storage of this compound, thereby minimizing exposure and maintaining the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

-

Ventilation: All manipulations of this compound, especially when handling the solid or preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[1]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially if contact with the compound is suspected.

-

Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a higher risk of spillage, a chemical-resistant apron is recommended.

Caption: A simplified reaction scheme showing the alkylation of a thiazolidinedione derivative.

Detailed Experimental Protocol: N-Alkylation

The following is a representative, step-by-step protocol for an N-alkylation reaction using this compound, adapted from literature procedures. [3][4]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiazolidinedione derivative (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents), to the solution. Stir the mixture at room temperature for 15-30 minutes to deprotonate the nitrogen of the thiazolidinedione.

-

Addition of Alkylating Agent: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-alkylated product.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of accidental exposure or spillage.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. [1]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [1]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [1]

Spill Management

In the event of a spill, the following steps should be taken:

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert nearby colleagues.

-

Control and Contain: If safe to do so, prevent further spread of the material. For solid spills, avoid raising dust. For liquid spills, use absorbent materials to contain the spill.

-

Personal Protection: Don appropriate PPE, including a respirator if necessary, before attempting to clean up the spill.

-

Cleanup: Carefully sweep up the solid material and place it in a sealed, labeled container for disposal. For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand, and then place it in a sealed, labeled container.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe dry.

-

Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with institutional and local regulations.

Section 5: Disposal

As a halogenated organic compound, this compound requires specific disposal procedures.

-

Waste Segregation: Do not mix halogenated waste with non-halogenated waste.

-

Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

-

Disposal Method: The primary disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility. Never dispose of this chemical down the drain.

-

Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management.

References

-

Ark Pharma Scientific Limited. This compound. [Link]

- Google Patents.

- Google Patents.

-

Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. Journal of Medicinal Chemistry. [Link]

-

Universita' degli studi di Parma. [PDF] universita' degli studi di parma. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS:1391026-59-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20140179743A1 - Non-atp dependent inhibitors of extracellular signal-regulated kinase (erk) - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Purity and Appearance of Tert-Butyl (1-bromopropan-2-yl)carbamate

This guide provides a comprehensive technical overview of tert-butyl (1-bromopropan-2-yl)carbamate, a critical building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals. As a chiral halogenated carbamate, its purity and physical characteristics are paramount to ensure predictable reaction outcomes and the integrity of complex target molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, purification, and analytical characterization.

Introduction: Significance and Physicochemical Context

This compound is a versatile bifunctional molecule featuring a primary bromide and a carbamate-protected secondary amine. The tert-butoxycarbonyl (Boc) protecting group provides robust protection under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, making it an ideal intermediate for multi-step syntheses.[1] The presence of a stereocenter at the C2 position adds to its utility in the asymmetric synthesis of complex chiral molecules.

The primary bromide serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a variety of functional groups. This strategic combination of a stable, yet labile, protecting group and a reactive functional group makes this compound a valuable synthon in the construction of nitrogen-containing heterocycles and other complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆BrNO₂ | |

| Molecular Weight | 238.12 g/mol | N/A |

| Appearance | Solid | |

| Purity (Typical) | ≥97% | |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C |

Synthesis and Potential Impurities: An Overview

The most common and logical synthetic route to this compound is the bromination of its corresponding alcohol precursor, tert-butyl (1-hydroxypropan-2-yl)carbamate (commonly known as Boc-alaninol). The Appel reaction is a widely used and effective method for this transformation.[2][3][4]

The Appel Reaction: Mechanism and Causality

The Appel reaction converts a primary alcohol to a primary alkyl bromide using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[2][3][4] The reaction proceeds through a series of well-defined steps, and understanding this mechanism is key to anticipating and mitigating potential impurities.

Diagram 1: The Appel Reaction Mechanism

Caption: A typical workflow for the purification of this compound.

Step-by-Step Methodology:

-

Initial Filtration:

-

Rationale: Triphenylphosphine oxide has limited solubility in many organic solvents and often precipitates from the reaction mixture upon completion.

-

Procedure: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the bulk of the precipitated triphenylphosphine oxide. Wash the filter cake with a small amount of the reaction solvent (e.g., dichloromethane or acetonitrile).

-

-

Aqueous Workup:

-

Rationale: To remove any remaining water-soluble byproducts and unreacted starting materials.

-

Procedure: Transfer the filtrate to a separatory funnel. Wash sequentially with:

-

Saturated aqueous sodium bicarbonate (to neutralize any trace acids).

-

Water.

-

Saturated aqueous sodium chloride (brine) to aid in the separation of the organic and aqueous layers.

-

-

-

Drying and Concentration:

-

Rationale: To remove residual water from the organic phase.

-

Procedure: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Column Chromatography (Optional, for very high purity):

-

Rationale: To separate the target compound from closely related impurities.

-

Procedure: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Recrystallization:

-

Rationale: An effective method for obtaining a highly pure, crystalline solid.

-

Procedure: Dissolve the crude or column-purified product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes, or isopropanol and water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Purity Analysis and Appearance

The final assessment of purity requires the use of multiple analytical techniques. The appearance of the final product is also a key indicator of its purity.

Appearance

Highly pure this compound is expected to be a white to off-white crystalline solid . The presence of a yellow or brown tint may indicate the presence of impurities, possibly from residual triphenylphosphine or decomposition products.

Analytical Characterization

Table 3: Key Analytical Techniques for Purity Assessment

| Technique | Expected Observations for Pure Compound | Information Provided |

| ¹H NMR | Sharp, well-resolved peaks with correct integration values. Absence of peaks corresponding to triphenylphosphine oxide (aromatic region) or unreacted starting material. | Confirms the structure of the molecule and provides a semi-quantitative measure of purity. |

| ¹³C NMR | Correct number of peaks with expected chemical shifts. | Confirms the carbon skeleton of the molecule. |

| HPLC | A single major peak with a purity of >98% (by area). | Provides a quantitative measure of purity and can detect non-volatile impurities. |

| Mass Spectrometry (MS) | Correct molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with the characteristic isotopic pattern for a bromine-containing compound. | Confirms the molecular weight of the compound. |

Conclusion

The purity and appearance of this compound are critical parameters that directly impact its performance in subsequent synthetic steps. A thorough understanding of its synthesis via the Appel reaction, coupled with a robust, multi-step purification protocol, is essential for obtaining material of high quality. The use of a combination of analytical techniques, including NMR, HPLC, and MS, provides a comprehensive assessment of purity and structural integrity. By following the principles and protocols outlined in this guide, researchers can confidently prepare and utilize this valuable synthetic building block in their drug discovery and development efforts.

References

-

Organic Chemistry Portal. Appel Reaction. [Link]

-

PubChem. tert-butyl N-(1-oxopropan-2-yl)carbamate. [Link]

-

ResearchGate. Methyl carbamate purification by extraction and recrystallization. [Link]

- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A Facile Synthesis and Crystallographic Analysis of N-Protected β-Amino Alcohols and Short Peptaibols. [Link]

- Google Patents.

-

MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]

-

ResearchGate. ChemInform Abstract: Mono-(Boc)-Protected Diamines. Synthesis of tert-Butyl N-Alkyl-N-(2- aminoethyl)carbamates (IV) and tert-Butyl N-(2-(Alkylamino)ethyl) carbamates (VII).. [Link]

-

OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

ResearchGate. Appel chlorination and bromination reactions of different alcohols in DMC.⁸⁹. [Link]

- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

ACS Publications. Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. [Link]

-

Pharmaffiliates. tert-Butyl (S)-(1-hydroxypropan-2-yl)carbamate. [Link]

Sources

Navigating the Synthesis and Supply of Tert-butyl (1-bromopropan-2-yl)carbamate: A Technical Guide for Researchers

For Immediate Release

In the landscape of pharmaceutical research and development, the strategic use of specialized building blocks is paramount to the successful synthesis of novel therapeutics. Among these, Tert-butyl (1-bromopropan-2-yl)carbamate (CAS No. 1391026-59-7) has emerged as a critical intermediate, valued for its utility in introducing a protected chiral aminopropyl motif. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of its commercial availability, synthesis, quality control, and applications.

Introduction to a Versatile Building Block

This compound is a halogenated aliphatic amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This structural arrangement makes it an ideal reagent for nucleophilic substitution reactions, where the Boc-protected amine remains inert until a desired deprotection step. Its chirality at the second carbon position is of particular interest in the synthesis of stereospecific drug candidates.

Commercial Availability and Supplier Overview

A number of chemical suppliers offer this compound, typically with a purity of 97% or higher. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive analytical documentation, such as Certificates of Analysis (CoA), and spectroscopic data.

| Supplier | Purity | CAS Number | Notes |

| Sigma-Aldrich | 97%[1] | 1391026-59-7[1] | Available through Aldrich Partner Ambeed, Inc.[1] |

| BLDpharm | Inquire | 1391026-59-7 | Offers various quantities for research and development. |

| Parchem | Inquire | 1391026-59-7 | Specialty chemical supplier with global distribution. |

| ChemScene | Inquire | 1391026-59-7 | Provides a detailed Safety Data Sheet.[2] |

Synthesis and Mechanistic Insights

A plausible and commonly employed approach for similar structures involves a two-step process:

-

Boc Protection of the Amino Alcohol: The synthesis would commence with the protection of the amino group of a suitable precursor, such as 2-amino-1-propanol, using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran. The Boc group serves to prevent side reactions at the amine functionality during the subsequent bromination step.

-